
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide (6-Cl-N-C4MPQ-2C) is an organic compound with a unique chemical structure. It has been used in various scientific research applications, including drug discovery and development, biochemistry, and physiology.
作用机制
The exact mechanism of action of 6-Cl-N-C4MPQ-2C is still being studied. However, it is believed that the compound works by targeting various enzymes and receptors involved in inflammation and cancer. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and to inhibit the production of pro-inflammatory cytokines. Additionally, 6-Cl-N-C4MPQ-2C has been found to inhibit the growth of various cancer cell lines, likely through the inhibition of the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
6-Cl-N-C4MPQ-2C has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to possess anti-oxidant, anti-diabetic, and anti-microbial activities. Additionally, it has been found to possess anti-apoptotic and anti-angiogenic properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
6-Cl-N-C4MPQ-2C has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, it is important to note that 6-Cl-N-C4MPQ-2C is a relatively new compound and its effects are still being studied. Thus, there is still a lack of data regarding its potential toxicity and other potential risks.
未来方向
Given the potential of 6-Cl-N-C4MPQ-2C, there are many potential future directions for research. First, more research is needed to better understand the exact mechanism of action of the compound and to identify other potential applications. Additionally, further studies should be conducted to evaluate the safety and toxicity of 6-Cl-N-C4MPQ-2C in humans. Finally, research should also be conducted to develop more efficient and cost-effective synthesis methods for the compound.
合成方法
6-Cl-N-C4MPQ-2C can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylmagnesium bromide with 4-methoxyquinoline-2-carboxylic acid in anhydrous dimethylformamide (DMF). This reaction yields an intermediate, which is then reacted with 6-chloro-2-methylquinoline in the presence of triethylamine to form 6-Cl-N-C4MPQ-2C.
科学研究应用
6-Cl-N-C4MPQ-2C has been studied extensively in the field of drug discovery and development. It has been found to possess anti-inflammatory and anti-cancer properties, and thus has potential applications in the treatment of various diseases. Additionally, 6-Cl-N-C4MPQ-2C has been used to investigate the mechanisms of action of drugs and to study the biochemical and physiological effects of drugs on the body.
属性
IUPAC Name |
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-24-16-6-4-11(8-13(16)20)21-18(23)15-9-17(25-2)12-7-10(19)3-5-14(12)22-15/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNCQOOPOPAMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

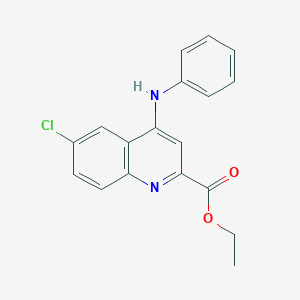

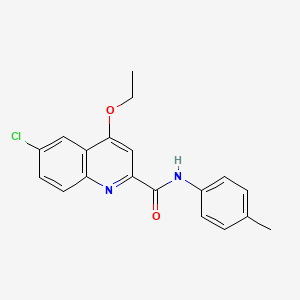


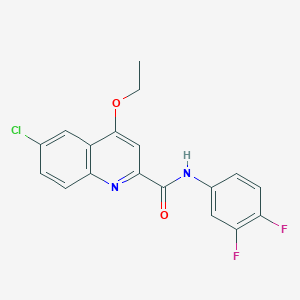
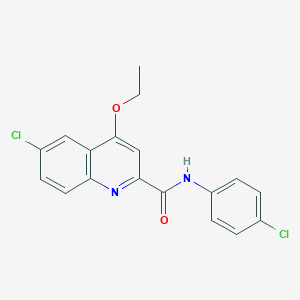

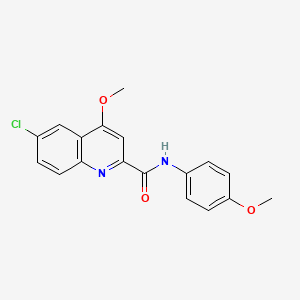
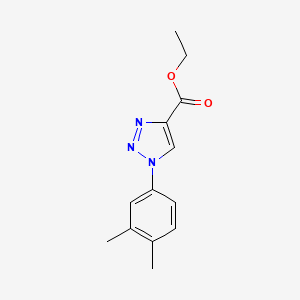
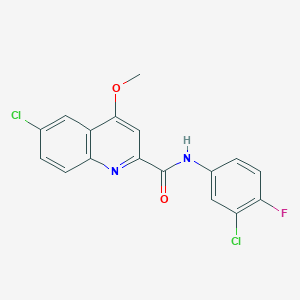
![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)